Dibutyl fluorophosphate
Description
Contextual Overview of Organophosphorus Compounds in Chemical Sciences
Organophosphorus compounds, a broad class of organic compounds containing carbon-phosphorus bonds, play a significant role in various areas of chemical science. Their diverse applications stem from the unique properties of the phosphorus atom, which can exist in various oxidation states and form a wide range of bonding arrangements. These compounds are integral to numerous biochemical processes and have been harnessed for use in agriculture, medicine, and industry. The versatility of organophosphorus chemistry allows for the synthesis of molecules with tailored reactivity and biological activity.
Historical Development and Significance of Fluorophosphate (B79755) Chemistry
The field of fluorophosphate chemistry traces its origins to the early 20th century. In 1929, the German chemist Willy Lange is credited with the discovery of sodium monofluorophosphate. wikipedia.org His work laid the foundation for the exploration of other fluorophosphate derivatives, including the highly toxic organic esters. This line of research inadvertently led to the development of potent nerve agents. diva-portal.org The strategic importance of these compounds became evident during World War II, and subsequent research in the following decades expanded their application into various industrial and scientific domains. diva-portal.org
Structural Characterization and Nomenclature within the Fluorophosphate Class
Fluorophosphates are characterized by the presence of a phosphorus atom bonded to at least one fluorine atom and at least one oxygen atom. The nomenclature of these compounds follows standard IUPAC guidelines, where the "fluorophosphate" suffix indicates the presence of the P-F bond. Dibutyl fluorophosphate, for instance, denotes a central phosphate (B84403) group to which two butyl groups and one fluorine atom are attached. The geometry around the phosphorus atom in these compounds is typically tetrahedral.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[butoxy(fluoro)phosphoryl]oxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18FO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTZNAKCDDKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18FO3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217753 | |
| Record name | Phosphorofluoridic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-48-6 | |
| Record name | Phosphorofluoridic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorofluoridic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing of Dibutyl Fluorophosphate
The synthesis of dibutyl fluorophosphate (B79755) can be achieved through several laboratory-scale methods. A common approach involves the reaction of dibutyl chlorophosphate with a source of fluoride (B91410) ions, such as sodium fluoride. archive.org This nucleophilic substitution reaction replaces the chlorine atom with a fluorine atom.
Reaction Scheme:
(CH₃CH₂CH₂CH₂)₂P(O)Cl + NaF → (CH₃CH₂CH₂CH₂)₂P(O)F + NaCl
Alternative synthetic strategies may utilize different fluorinating agents. For instance, α-fluoroenamines have been explored as reagents for the fluorination of various phosphorus oxyacids. diva-portal.org While specific details on the industrial-scale manufacturing of dibutyl fluorophosphate are not widely available in public literature, the processes would likely be an optimized and scaled-up version of laboratory syntheses, focusing on yield, purity, and safety.
Chemical and Physical Properties of Dibutyl Fluorophosphate
Dibutyl fluorophosphate (B79755) is a colorless to pale yellow liquid with a characteristic odor. It is a member of the dialkyl fluorophosphate family and exhibits properties typical of this class of compounds.
Table 1: Physical and Chemical Properties of Dibutyl Fluorophosphate
| Property | Value |
| Molecular Formula | C₈H₁₈FO₃P |
| Molecular Weight | 212.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not readily available |
| Solubility | Soluble in organic solvents |
| Reactivity | Susceptible to hydrolysis |
The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-F bond. It is susceptible to hydrolysis, a reaction catalyzed by both acids and bases, which cleaves the P-F bond to yield dibutyl phosphoric acid and hydrofluoric acid. ebm-journal.org This hydrolysis is a key aspect of its chemical behavior and is a common degradation pathway.
Biochemical Interactions and Molecular Mechanisms of Action
Irreversible Inhibition of Serine Hydrolases by Organofluorophosphates
Dibutyl fluorophosphate (B79755) belongs to the class of organophosphorus compounds that act as irreversible inhibitors of serine hydrolases. ebi.ac.uk The mechanism of inhibition involves the phosphonylation of the active site serine residue of the enzyme. ebi.ac.uk The phosphorus atom in dibutyl fluorophosphate is highly electrophilic due to the presence of the fluorine atom, making it susceptible to nucleophilic attack by the hydroxyl group of the serine residue in the enzyme's active site. ebi.ac.uk This reaction forms a stable, covalent phosphate-enzyme complex, rendering the enzyme inactive. wikipedia.org This process is considered irreversible because the phosphorylated enzyme is extremely slow to hydrolyze, effectively leading to a permanent loss of enzyme function. wikipedia.org
The reactivity of organofluorophosphates like this compound is a key determinant of their inhibitory potency. ebi.ac.uk While highly reactive compounds are potent inhibitors, they may also exhibit lower stability and undergo rapid hydrolysis in aqueous environments. ebi.ac.uk The process of identifying serine peptidases and their active site serine residues has historically relied on the use of organofluorophosphates, including the related compound diisopropyl fluorophosphate (DFP). ebi.ac.uk
Specificity and Kinetics of Serine Protease Inhibition
This compound is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgchemistry-chemists.cominterchim.fr The inhibition of AChE by organophosphorus compounds like this compound is a result of the phosphorylation of a serine residue within the enzyme's active site. wikipedia.orgwho.int
The active site of AChE contains two main sites: an anionic site and an esteratic site. wikipedia.org The initial binding of acetylcholine involves the anionic site, followed by the binding of the acetyl group to the esteratic site, where hydrolysis occurs mediated by a catalytic triad (B1167595) of amino acids including serine, histidine, and glutamate. wikipedia.org this compound modifies the serine residue in the esteratic site, preventing acetylcholine from binding and being cleaved. wikipedia.org This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of acetylcholine receptors. wikipedia.orginterchim.fr The phosphorylation of AChE by these compounds is considered irreversible, leading to a lasting inhibition of the enzyme. wikipedia.orginterchim.fr
The specificity of organophosphorus inhibitors for AChE can be influenced by steric factors and the chemical nature of the alkyl groups attached to the phosphorus atom. who.int
This compound exhibits inhibitory activity against a broad range of serine proteases beyond acetylcholinesterase. These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. d-nb.info The general mechanism of inhibition for these proteases is the same as for AChE, involving the irreversible phosphonylation of the active site serine residue. ebi.ac.uk
Notable serine proteases inhibited by organofluorophosphates include:
Trypsin and Chymotrypsin (B1334515): These digestive enzymes are well-characterized targets. ebi.ac.ukinterchim.fr The inhibition of trypsin and chymotrypsin by the related compound DFP has been extensively studied. ebi.ac.uk For instance, at a concentration of 1 millimolar, the half-time for inhibition of trypsin by DFP is 43 seconds, and for chymotrypsin, it is 2.8 seconds. ebi.ac.uk
Elastases: These enzymes, including neutrophil elastase, are involved in inflammatory processes and tissue remodeling. d-nb.infomdpi.comnih.gov Organophosphorus compounds are known to inhibit elastases. interchim.fr
The broad-spectrum nature of this inhibition makes organofluorophosphates valuable tools in biochemical research for studying the function of serine proteases. interchim.frfrontiersin.org
Table 1: Inhibition of Various Serine Proteases by Diisopropyl Fluorophosphate (DFP)
| Enzyme | Half-time for Inhibition (s) at 1 mM DFP |
|---|---|
| Chymotrypsin | 2.8 ebi.ac.uk |
| Trypsin | 43 ebi.ac.uk |
| Glutamyl endopeptidase I | >300 ebi.ac.uk |
Note: Data presented is for the related compound Diisopropyl Fluorophosphate (DFP), which shares a similar mechanism of action with this compound.
Molecular Targets Beyond Classical Cholinesterases
The effects of this compound extend beyond the cholinergic system. One notable target is fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. nih.govfrontiersin.org Anandamide is a neurotransmitter involved in various physiological processes, including pain, mood, and memory. nih.govwikipedia.org
The disruption of cellular signaling pathways, particularly those governing apoptosis (programmed cell death) and calcium (Ca++) homeostasis, is another consequence of serine hydrolase inhibition. While direct studies on this compound's role in these specific pathways are limited, the broader class of organophosphorus compounds has been shown to influence these processes. interchim.fr
Apoptosis: The inhibition of certain serine proteases can trigger or inhibit apoptosis. For instance, the related compound DFP has been shown to inhibit apoptosis induced by certain toxins. interchim.fr Apoptosis is a complex process regulated by a cascade of enzymes, including caspases, which are cysteine proteases, but also involves serine proteases that can modulate the apoptotic cascade. mdpi.com
Ca++ Homeostasis: Intracellular calcium levels are tightly regulated and are critical for a multitude of cellular functions. nih.govabcam.cn Alterations in Ca++ homeostasis are closely linked to the induction of apoptosis. usu.eduunife.it The endoplasmic reticulum (ER) is a major storage site for intracellular Ca++, and its release can trigger mitochondrial Ca++ uptake, a key event in the initiation of apoptosis. abcam.cn The Bcl-2 family of proteins, which are key regulators of apoptosis, are known to modulate Ca++ fluxes between the ER and mitochondria. nih.govabcam.cn While a direct mechanistic link between this compound and Ca++ homeostasis is not extensively detailed in the available literature, the disruption of serine hydrolase activity, which can include enzymes involved in lipid signaling and other pathways that influence ion channel function, could indirectly impact cellular calcium regulation.
Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition
Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound like this compound influences its biological activity, particularly its ability to inhibit enzymes. These studies systematically alter the chemical structure of a molecule and observe the corresponding changes in its inhibitory potency. nih.gov For organophosphates, SAR studies have been crucial in designing more effective insecticides and in understanding their mechanisms of toxicity. wright.edu
The inhibitory activity of organophosphates is largely dependent on the nature of the alkyl groups and the leaving group attached to the phosphorus atom. wright.edumdpi.com In the case of dialkyl fluorophosphates, such as this compound, the two butyl groups and the fluorine atom are key determinants of its interaction with the target enzyme, typically acetylcholinesterase (AChE). davidborowski.comwikipedia.org
Several key principles have emerged from SAR studies of organophosphate inhibitors:
Alkyl Group Size and Branching: The size and branching of the alkyl groups (the "R-groups") can significantly affect the binding affinity of the inhibitor to the enzyme. mdpi.com Larger alkyl groups can increase van der Waals interactions with the enzyme's active site, potentially leading to stronger binding. mdpi.com
Leaving Group: The nature of the leaving group (in this case, the fluoride (B91410) ion) is critical for the phosphorylation of the serine residue in the active site of enzymes like AChE. wikipedia.org The ease with which the leaving group departs influences the rate of irreversible inhibition.
Stereochemistry: The spatial arrangement of atoms (stereochemistry) can also play a role. For some organophosphates, one enantiomer (a non-superimposable mirror image of the molecule) may bind more strongly to the enzyme than the other. mdpi.com
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are increasingly used to complement experimental SAR studies. mdpi.comnih.govnih.gov These techniques allow researchers to model the interaction between the inhibitor and the enzyme at the atomic level, providing insights into the specific binding modes and the key residues involved in the interaction. researchgate.netresearchgate.net For example, docking studies can predict how a series of related compounds will bind to an enzyme's active site, helping to rationalize observed SAR trends. nih.gov
Table 1: Key Structural Features Influencing Organophosphate Inhibitory Activity
| Structural Feature | Influence on Inhibitory Activity |
|---|---|
| Alkyl Groups (R-groups) | Size and branching affect van der Waals interactions and binding affinity. mdpi.com |
| Leaving Group | The nature of the leaving group determines the rate of enzyme phosphorylation. |
| Stereochemistry | The spatial arrangement of atoms can lead to differential binding of enantiomers. mdpi.com |
Enzyme Kinetics and Inhibitor Characterization Methodologies
The characterization of enzyme inhibitors like this compound involves a variety of kinetic and analytical techniques to determine the mechanism and potency of inhibition. sci-hub.se Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions, providing a quantitative framework to understand how inhibitors affect enzyme activity. databiotech.co.illsuhsc.edu
A fundamental aspect of inhibitor characterization is the determination of the type of inhibition. Reversible inhibitors can be classified as competitive, uncompetitive, or noncompetitive, based on how they interact with the enzyme and substrate. sci-hub.se This is often determined by measuring the initial reaction velocity at different substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. sci-hub.se
Competitive Inhibition: The inhibitor binds to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). sci-hub.se
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both the apparent Km and Vmax. sci-hub.se
Noncompetitive (or Mixed) Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often at a site other than the active site (an allosteric site). This decreases Vmax and may or may not affect Km. sci-hub.sedatabiotech.co.il
This compound, like many other organophosphates, is classified as an irreversible inhibitor of acetylcholinesterase. wikipedia.org Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation. databiotech.co.il The kinetics of irreversible inhibition are characterized by a bimolecular rate constant (ki), which reflects the efficiency of the inhibitor.
Several methodologies are employed to study enzyme inhibition:
Spectrophotometric Assays: These are common methods for monitoring enzyme activity by measuring the change in absorbance of a chromogenic substrate or product over time. figshare.commdpi.com The Ellman's assay is a classic example used for measuring cholinesterase activity.
Electrochemical Biosensors: These devices offer a sensitive and often rapid means of detecting enzyme inhibition. scispace.commdpi.com They can measure changes in current or potential resulting from the enzymatic reaction and its inhibition. mdpi.com
Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are powerful tools for characterizing the covalent adducts formed between irreversible inhibitors and their target enzymes. va.govnih.govualberta.ca They can identify the specific site of modification on the protein. nih.govcdc.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
The selection of a particular methodology depends on the specific research question, the nature of the enzyme and inhibitor, and the required sensitivity and throughput. figshare.com
Table 2: Methodologies for Enzyme Inhibitor Characterization
| Methodology | Principle | Application in Inhibitor Studies |
|---|---|---|
| Spectrophotometry | Measures changes in light absorbance. figshare.com | Determining enzyme activity and inhibition kinetics. mdpi.com |
| Electrochemical Biosensors | Detects changes in electrical properties. scispace.commdpi.com | Rapid and sensitive detection of inhibitors. mdpi.com |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. va.gov | Identifying covalent adducts and modification sites. nih.govcdc.govualberta.ca |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Determining thermodynamic parameters of inhibitor binding. |
Advanced Analytical and Spectroscopic Methodologies for Dibutyl Fluorophosphate Research
Chromatographic Separation and Identification Techniques
Chromatographic methods are fundamental in separating DBFP from other components in a sample prior to its detection and quantification. The choice of technique often depends on the volatility and polarity of the analyte and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like organophosphates. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.
GC-MS has been effectively used for the identification and quantification of various organo(fluoro)phosphates. rsc.org For instance, in studies of electrolyte decomposition in lithium-ion batteries, GC-MS is employed to detect and quantify non-ionic organophosphates. rsc.orgresearchgate.net The process typically involves diluting the sample in a suitable solvent like dichloromethane, followed by centrifugation to remove any solid materials. shimadzu.com The resulting solution is then injected into the GC-MS system. shimadzu.com Selective ion monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity for target analytes. rsc.org
Key Research Findings:
GC-MS allows for the clear identification of fluorinated alkyl phosphates. shimadzu.com
The technique has been successfully used to quantify dimethyl fluorophosphate (B79755) (DMFP) and diethyl fluorophosphate (DEFP) using synthesized standards. rsc.orgresearchgate.netsemanticscholar.org
Researchers have developed routine and fast GC-MS methods for the detection of decomposition products in electrolytes, highlighting its suitability for quality control. shimadzu.com
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for analyzing compounds that are not volatile enough for GC, including many ionic and polar organophosphates. nih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. thermofisher.com The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates ions from the analyte molecules in the liquid phase. nih.gov
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by selecting a specific ion from the first mass analysis, fragmenting it, and then analyzing the resulting fragment ions. wikipedia.org This technique is highly sensitive and selective, making it ideal for analyzing complex biological and environmental samples. wikipedia.org Recent approaches have utilized liquid chromatography-tandem mass spectrometry for the analysis of organophosphates. semanticscholar.orgsemanticscholar.org
Key Research Findings:
LC-MS/MS is a powerful tool for the proteomic analysis of complex samples. wikipedia.org
The development of ESI has made LC-MS a routine technique for a wide range of biological molecules. nih.gov
LC is the preferred separation method for larger and non-volatile molecules. thermofisher.com
Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS)
In some applications, a two-dimensional heart-cut ion chromatography system is coupled with both ESI-MS and inductively coupled plasma-mass spectrometry (ICP-MS). rsc.orgsemanticscholar.org This dual detection provides simultaneous identification through ESI-MS and quantification via the phosphorus-specific signal from ICP-MS. rsc.orgsemanticscholar.org For relative quantification, a structurally similar internal standard, such as dibutyl phosphate (B84403), can be used. rsc.orgresearchgate.net
Key Research Findings:
IC-ESI-MS is a proven method for identifying ionic compounds in complex mixtures. rsc.org
The technique has been successfully used to monitor the formation and degradation of various organo(fluoro)phosphate species. rsc.org
A method using IC-ESI-MS with an internal standard was developed for the relative quantification of ionic organophosphates. semanticscholar.org
Spectroscopic Characterization
Spectroscopic techniques are invaluable for elucidating the structural features of molecules. For dibutyl fluorophosphate, NMR spectroscopy and high-resolution mass spectrometry are particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules in solution. wikipedia.org For phosphorus-containing compounds like this compound, ³¹P NMR is especially useful. wikipedia.org The ³¹P nucleus has a natural abundance of 100% and a spin of 1/2, which simplifies the resulting spectra. wikipedia.org The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing valuable information about its bonding and structure. researchgate.netmdpi.com
Similarly, ¹⁹F NMR can be used to study fluorinated compounds. Since ¹⁹F also has a natural abundance of 100% and a spin of 1/2, it is a highly sensitive nucleus for NMR studies. nih.gov The coupling between the phosphorus and fluorine atoms (J-coupling) in this compound can provide further structural confirmation.
Key Research Findings:
³¹P NMR is a routine and useful technique for assaying the purity and assigning the structure of phosphorus-containing compounds. wikipedia.org
Chemical shift changes in ³¹P NMR can be used to study intermolecular interactions. researchgate.net
¹⁹F and ³¹P NMR can be used for the absolute quantification of all fluorine- or phosphorus-containing species in a sample in a single run. nih.gov
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is an essential technique for the accurate determination of the elemental composition of a molecule. measurlabs.cominnovareacademics.in Unlike low-resolution mass spectrometry, which provides a nominal mass, HR-MS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. innovareacademics.in This high level of accuracy allows for the calculation of a unique elemental formula, which is a critical step in the identification of unknown compounds. nih.gov
HR-MS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). nih.gov The enhanced resolution of HR-MS instruments also allows for the analysis of isotopic patterns, which can further confirm the elemental composition of a molecule. eurachem.org This technique has become increasingly important in various fields, including environmental analysis and metabolomics, for the confident identification of compounds in complex matrices. innovareacademics.innih.gov
Key Research Findings:
HR-MS provides highly accurate mass measurements, enabling the determination of elemental and isotopic compositions. measurlabs.com
The technique is ideal for the identification of molecular structures, from small organic molecules to large biomolecules. measurlabs.com
HR-MS can differentiate between compounds with the same nominal mass but different exact masses. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of compounds like this compound by probing their characteristic vibrational modes. nanografi.com These techniques are foundational in identifying functional groups and elucidating the structural framework of organophosphorus compounds. dtic.milresearchgate.netoptica.org
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound (C₈H₁₈FO₃P), the IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of its key functional groups. The most prominent band would be from the phosphoryl group (P=O), which typically appears in the 1250-1350 cm⁻¹ region for organophosphate compounds. The exact frequency can be influenced by the electronegativity of adjacent atoms. The presence of the fluorine atom, being highly electronegative, would likely shift the P=O stretching frequency to a higher wavenumber.
Other significant absorption bands include those for the P-O-C and C-O-C linkages. The P-O-C stretching vibrations are generally found in the 1050-950 cm⁻¹ region, while the C-O-C stretches appear in a similar range. The P-F stretch is another key diagnostic peak, typically observed in the 800-900 cm⁻¹ range. Additionally, the aliphatic butyl chains will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations at lower frequencies, typically around 1465 cm⁻¹ and 1380 cm⁻¹.
Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nanografi.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa. researchgate.net
For this compound, the P=O stretching vibration is also expected to be a strong band in the Raman spectrum. Symmetric vibrations tend to be more intense in Raman spectra; thus, symmetric stretches of the phosphate group and the carbon skeleton of the butyl groups would be prominent. The P-F bond, due to its covalent nature, should also yield a detectable Raman signal. The information from both IR and Raman spectra can be used collectively to perform a complete vibrational assignment for the molecule, confirming its structure and conformation. acs.orgaip.org
Below is a table summarizing the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| P=O | Stretch | 1250 - 1350 | IR (Strong), Raman (Strong) |
| P-O-C | Asymmetric Stretch | 1000 - 1050 | IR (Strong) |
| C-O-C | Asymmetric Stretch | 1150 - 1085 | IR (Strong) |
| P-F | Stretch | 800 - 900 | IR (Strong) |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | IR (Strong), Raman (Strong) |
| C-H (Aliphatic) | Bend | 1350 - 1470 | IR (Medium) |
Table 1: Predicted vibrational spectroscopy data for this compound based on characteristic functional group frequencies in related organophosphorus compounds.
Quantitative Analytical Strategies
Development and Validation of Calibration Standards (e.g., Utilizing Dibutyl Phosphate as an Analogous Standard)
The accurate quantification of this compound often relies on chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS). A critical component of developing a robust quantitative method is the use of appropriate calibration standards. Due to the potential difficulty in synthesizing or obtaining a certified reference standard for every analyte of interest, structurally similar compounds are often employed as surrogates or analogous standards. rsc.org
For the quantification of ionic organo(fluoro)phosphates, dibutyl phosphate (DBP) has been successfully used as a calibration standard. rsc.orgsemanticscholar.org The choice of DBP is based on its high structural similarity to compounds like this compound, particularly in sharing the dibutoxy phosphate backbone. rsc.org This similarity ensures that the chromatographic behavior and the ionization response in the detector are comparable to the target analyte, which is a crucial assumption when using an analogous standard.
The validation process involves preparing a series of calibration standards by diluting dibutyl phosphate in a suitable solvent, such as acetonitrile, across a range of concentrations (e.g., 0.5 mg kg⁻¹ to 100 mg kg⁻¹). rsc.orgsemanticscholar.org A calibration curve is then constructed by plotting the instrument response against the concentration of the DBP standard. In a study quantifying ionic organo(fluoro)phosphates, a calibration with dibutyl phosphate yielded a linear graph with a high correlation coefficient (R² = 0.9992), demonstrating a strong relationship between the signal and concentration. rsc.orgsemanticscholar.org This high R² value validates the use of DBP as a reliable standard for quantifying structurally related organo(fluoro)phosphates. rsc.org Dibutyl phosphate has also been used as an internal standard for the analysis of other ionic organophosphates when their specific standards were not available. rsc.org
| Standard Compound | Analyte Class | Rationale for Use | Reference |
| Dibutyl Phosphate (DBP) | Ionic Organo(fluoro)phosphates | High structural similarity, similar retention behavior, and detector response. | rsc.org, semanticscholar.org, rsc.org |
Table 2: Use of Dibutyl Phosphate as an Analogous Calibration Standard.
Assessment of Detection and Quantification Limits
A fundamental aspect of validating any quantitative analytical method is the determination of its detection and quantification limits. The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. loesungsfabrik.de The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be measured with a defined level of precision and accuracy. loesungsfabrik.de
These limits are crucial for understanding the capabilities and limitations of a method, particularly when analyzing trace levels of a substance. The LOD and LOQ can be determined through several approaches, including the signal-to-noise ratio (S/N) method or calculations based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de For chromatographic methods, an S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is common for the LOQ.
In the context of analyzing organo(fluoro)phosphates using methods calibrated with dibutyl phosphate, specific detection and quantification limits have been established. For instance, in a method using two-dimensional ion chromatography coupled with mass spectrometry, the LOQ for phosphorus was determined to be 0.4 mg L⁻¹ and the LOD was 0.12 mg L⁻¹. rsc.org These limits were considered low, demonstrating the method's high sensitivity. rsc.org
Another study focusing on the thermal decomposition products of electrolytes determined the LOD and LOQ for related non-ionic compounds, dimethyl fluorophosphate (DMFP) and diethyl fluorophosphate (DEFP), using GC-MS. The limits were calculated according to DIN 32645, yielding an LOD of 1.0 ppm and an LOQ of 2.0 ppm for DMFP, and an LOD of 1.2 ppm and an LOQ of 2.3 ppm for DEFP. rsc.org These values provide a benchmark for the sensitivity that can be achieved for small organofluorophosphate molecules.
| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Organo(fluoro)phosphates (as P) by 2D IC-MS | 0.12 mg L⁻¹ | 0.4 mg L⁻¹ | rsc.org |
| Dimethyl fluorophosphate (DMFP) by GC-MS | 1.0 ppm | 2.0 ppm | rsc.org |
| Diethyl fluorophosphate (DEFP) by GC-MS | 1.2 ppm | 2.3 ppm | rsc.org |
Table 3: Examples of Detection and Quantification Limits for Organofluorophosphates.
Computational and Theoretical Studies on Dibutyl Fluorophosphate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For dibutyl fluorophosphate (B79755), QM calculations would provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are essential for predicting its chemical behavior and reactivity.
Density Functional Theory (DFT) is a prominent class of QM methods that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. mdpi.comnih.gov This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool in computational chemistry. mdpi.com
If applied to dibutyl fluorophosphate, DFT calculations would be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the preferred conformation of the flexible butyl chains.
Calculate Electronic Properties: Compute fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electrostatic potential on the electron density surface. For this compound, an MEP map would identify regions of positive and negative potential, highlighting the electrophilic phosphorus atom—the primary site for nucleophilic attack—and the electronegative oxygen and fluorine atoms.
Determine Vibrational Frequencies: Calculate the infrared and Raman spectra from first principles. These theoretical spectra can be compared with experimental data to confirm the molecular structure and vibrational modes.
Due to the absence of specific published DFT studies on this compound, a data table of its computed electronic properties cannot be provided.
Both NBO and AIM are methods used to analyze the results of QM calculations (like those from DFT) to provide a more intuitive, chemical understanding of bonding and electron distribution.
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals from a QM calculation into localized orbitals that correspond to classical chemical concepts like core electrons, lone pairs, and chemical bonds. mdpi.com For this compound, an NBO analysis would quantify:
Atomic Charges: Provide a more chemically intuitive picture of the partial charge on each atom, detailing the high positive charge on the phosphorus atom.
Hybridization: Describe the hybrid orbitals (e.g., sp³, sp²) that constitute the bonds in the molecule.
Donor-Acceptor Interactions: Analyze hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. A key interaction in this compound would likely involve electron donation from oxygen lone pairs to the antibonding orbital of the P-F bond, influencing its reactivity. The strength of these interactions can be quantified as a stabilization energy (E⁽²⁾).
Atoms in Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (AIM) partitions the total electron density of a molecule into atomic basins. researchgate.net This allows for a rigorous, topologically based definition of atoms and chemical bonds. An AIM analysis of this compound would:
Identify Bond Critical Points (BCPs): Locate points in the electron density between two atoms where the density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are used to characterize the nature of the chemical bonds (e.g., covalent vs. ionic).
Characterize Bonding: For the P-F, P=O, and P-O bonds in this compound, the values at the BCPs would quantify their covalent and ionic character, providing insight into bond strength and polarity.
Specific quantitative results from NBO or AIM analyses on this compound are not available in the reviewed literature.
Molecular Modeling and Dynamics Simulations of Enzyme-Ligand Interactions
Molecular modeling and, specifically, molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.gov These methods are particularly valuable for investigating how a ligand, such as this compound, interacts with a biological target, typically an enzyme like acetylcholinesterase (AChE). mdpi.com
A typical workflow to study the interaction of this compound with AChE would involve:
Molecular Docking: Initially, a docking program would predict the most likely binding pose of this compound within the active site of AChE. This would identify key initial interactions with amino acid residues in the enzyme's active-site gorge.
Molecular Dynamics Simulation: The docked complex would then be placed in a simulated physiological environment (a box of water molecules and ions) and subjected to an MD simulation. By solving Newton's equations of motion for every atom over thousands of steps, MD simulates the dynamic behavior of the system.
Such simulations on the this compound-AChE complex would provide critical insights into:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the binding pose can be assessed.
Key Intermolecular Interactions: The simulation would reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the active site. This is crucial for understanding the mechanism of inhibition.
Conformational Changes: MD can show how the enzyme's structure might change upon ligand binding and during the subsequent covalent modification (phosphorylation) of the active site serine residue.
Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.
Although extensive MD simulations have been performed on AChE inhibited by other organophosphates like DFP and sarin, specific studies detailing simulations with this compound are not present in the accessible literature.
Prediction of Physicochemical Parameters and Reaction Pathways
Computational methods can predict various physicochemical properties and model potential chemical reactions, which is crucial for understanding a compound's behavior and fate.
Prediction of Physicochemical Parameters: Quantitative Structure-Property Relationship (QSPR) models and other computational tools can estimate key physicochemical properties from a molecule's structure. For this compound, these methods could predict:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and absorption.
Aqueous Solubility: The extent to which the compound dissolves in water.
Vapor Pressure: A determinant of the compound's volatility.
Boiling Point: The temperature at which the liquid boils at a given pressure.
These predicted values are valuable in the absence of experimental data but require validation.
Prediction of Reaction Pathways: Computational chemistry can be used to model the mechanism of chemical reactions, such as the hydrolysis of this compound or its reaction with a biological nucleophile (e.g., the serine in AChE). This involves:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants transform into products.
Locating Transition States: Identifying the highest energy structure along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Modeling the hydrolysis pathway of this compound, for instance, would clarify the mechanism of its breakdown in an aqueous environment and provide a theoretical basis for its environmental persistence. Similarly, modeling its reaction with AChE would elucidate the step-by-step mechanism of enzyme inhibition. As with the other sections, specific published studies detailing these predictions for this compound are lacking.
Future Research Trajectories and Interdisciplinary Applications of Dibutyl Fluorophosphate
Development as Chemical Probes for Serine Hydrolase Research
A promising avenue of research lies in the development of Dibutyl fluorophosphate (B79755) and its derivatives as chemical probes for studying serine hydrolases. This large and diverse class of enzymes plays crucial roles in numerous physiological processes, and their dysregulation is implicated in various diseases.
Fluorophosphonate-based probes are powerful tools for activity-based protein profiling (ABPP), a chemoproteomic strategy used to monitor the functional state of enzymes within complex biological systems. The underlying principle involves the covalent modification of the active site serine residue of these hydrolases by the fluorophosphonate group. This irreversible inhibition allows for the detection, identification, and quantification of active serine hydrolases.
Researchers have successfully utilized biotinylated fluorophosphonates, such as FP-biotin, to label and identify numerous serine hydrolases in crude tissue extracts. lyellcollection.org This approach provides a dynamic snapshot of enzyme activity and expression, offering insights into their roles in both normal physiology and disease states. lyellcollection.org Similarly, desthiobiotin-FP (dB-FP) probes have been employed for the labeling and affinity purification of serine hydrolases in complex proteomes, such as in zebrafish larvae, to study the effects of environmental toxins. nih.gov
Future research will likely focus on designing more sophisticated DBFP-based probes with enhanced selectivity and functionality. This could involve the incorporation of different reporter tags, such as fluorophores for imaging applications or clickable handles for bioorthogonal chemistry, enabling more versatile and powerful interrogation of serine hydrolase activity. researchgate.net
Table 1: Examples of Fluorophosphonate-Based Probes in Serine Hydrolase Research
| Probe Name | Reporter Tag | Application | Reference |
| FP-biotin | Biotin | Labeling and detection of serine hydrolases in tissue extracts | lyellcollection.org |
| Desthiobiotin-FP (dB-FP) | Desthiobiotin | Labeling and affinity purification of serine hydrolases | nih.gov |
| Phenyl phosphonate (B1237965) probes | Azide handle for click chemistry | Improved cell permeability and distinct reactivity profiles | researchgate.net |
Advancements in Understanding Organophosphate-Induced Neurotoxicity Mechanisms
The neurotoxic effects of organophosphates, including DBFP, have been a subject of intense study. The primary mechanism of acute toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). oup.comwikipedia.org This leads to a cholinergic crisis characterized by a range of symptoms affecting the nervous system.
However, a growing body of evidence suggests that the neurotoxicity of organophosphates extends beyond simple AChE inhibition. oup.comagronomyjournals.com Research into compounds like diisopropyl fluorophosphate (DFP), a close analog of DBFP, has revealed a host of non-cholinergic mechanisms that contribute to neuronal damage. These include:
Oxidative Stress: Organophosphates can induce the production of reactive oxygen species (ROS), leading to cellular damage. agronomyjournals.comscielo.org.mx
Neuroinflammation: Exposure can trigger inflammatory responses in the brain, involving the activation of glial cells. scielo.org.mx
Disruption of Calcium Homeostasis: Organophosphates can interfere with the delicate balance of intracellular calcium, a key signaling molecule in neurons. wikipedia.org
Axonal Transport Defects: Some studies suggest that organophosphates can impair the transport of essential molecules along neuronal axons.
Future research will aim to further elucidate these complex, non-cholinergic pathways. A deeper understanding of how DBFP and other organophosphates induce neurotoxicity is crucial for the development of more effective therapeutic strategies to counteract both the acute and long-term neurological consequences of exposure.
Research in Chemical Biology and Proteomics (e.g., Activity-Based Probes)
The application of DBFP-based probes extends beyond basic serine hydrolase research into the broader fields of chemical biology and proteomics. Activity-based protein profiling (ABPP) has emerged as a powerful technique for functional enzyme annotation, target discovery, and inhibitor screening. cityu.edu.hkresearchgate.netpcc.eu
The core strength of ABPP lies in its ability to assess the functional state of enzymes directly within a native biological context, a significant advantage over traditional methods that measure protein or mRNA abundance. researchgate.net Fluorophosphonate probes, due to their broad reactivity with serine hydrolases, have been instrumental in profiling the activity of this enzyme superfamily in various organisms and disease models.
Future directions in this area will likely involve the development of next-generation DBFP-derived probes with tailored specificities for particular subfamilies of serine hydrolases. This will enable more targeted investigations into the roles of specific enzymes in complex biological processes. Furthermore, the integration of ABPP with advanced mass spectrometry techniques will continue to enhance the depth and throughput of proteomic analyses, allowing for the identification of novel enzyme targets for drug development.
Explorations in Environmental Science and Bioremediation Technologies
The widespread use of organophosphate pesticides has led to environmental contamination of soil and water. researchgate.netcityu.edu.hk While specific data on Dibutyl fluorophosphate's environmental fate is limited, the behavior of organophosphates as a class provides a framework for future research. Organophosphates in the environment are subject to degradation through hydrolysis, photolysis, and microbial action. lyellcollection.org However, their persistence can be influenced by factors such as pH, temperature, and the presence of microbial populations. lyellcollection.org
A critical area of future research is the development of effective bioremediation strategies for organophosphate-contaminated sites. nih.govresearchgate.net This involves harnessing the metabolic capabilities of microorganisms to break down these toxic compounds into less harmful substances. oup.com Research has identified various bacteria and fungi capable of degrading organophosphates, often through the action of enzymes such as phosphotriesterases. oup.com
Future investigations will focus on:
Isolation and characterization of novel microorganisms with enhanced organophosphate-degrading capabilities.
Genetic engineering of microorganisms to improve their efficiency and specificity in breaking down compounds like DBFP.
Optimization of environmental conditions to promote microbial degradation in soil and water.
Development of enzymatic bioremediation systems using purified enzymes for targeted decontamination. nih.gov
These advancements will be crucial for developing sustainable and cost-effective solutions for cleaning up organophosphate pollution.
Potential in Advanced Materials Science (e.g., as Additives, Precursors for Functional Materials)
The unique chemical properties of organophosphorus compounds suggest potential applications for this compound in advanced materials science. While direct research on DBFP in this area is nascent, the broader class of organophosphates has found utility in various material applications.
One established application of organophosphates is as flame retardants and plasticizers in polymers. wikipedia.org They can be physically blended into materials like PVC to enhance their flexibility and fire resistance. wikipedia.org Future research could explore the efficacy of DBFP as a multifunctional additive, potentially imparting unique properties to a range of polymers.
Furthermore, the field of organophosphorus electronics is an emerging area of materials science. acs.org The incorporation of phosphorus atoms into π-conjugated systems can significantly alter their electronic and optical properties, leading to the development of novel materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. Research into new organophosphorus building blocks for these functional materials is ongoing. The reactivity of the fluorophosphate group in DBFP could potentially be harnessed to synthesize novel phosphorus-containing monomers and polymers with tailored electronic characteristics.
Future research in this domain will likely involve:
Investigating the compatibility and performance of DBFP as a flame retardant and plasticizer in various polymer matrices.
Synthesizing and characterizing novel functional materials derived from DBFP.
Exploring the potential of DBFP as a precursor for the synthesis of organophosphorus ligands for catalysis or advanced coatings.
Q & A
Q. What role do specialized databases (e.g., PubChem) play in validating this compound's physicochemical properties?
Q. How can hypothesis-driven research frameworks be applied to study this compound's interactions with biological systems?
- Category : Advanced/Experimental Design
- Answer :
- Formulate hypotheses based on known organophosphate toxicity (e.g., "DFP inhibits acetylcholinesterase via covalent modification").
- Validate using enzyme inhibition assays and molecular docking simulations.
- Incorporate negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
